2,2'-Methylenebis(4-tert-butyl-6-chlorophenol)
Description
Properties
CAS No. |
802-62-0 |
|---|---|
Molecular Formula |
C21H26Cl2O2 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
4-tert-butyl-2-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)methyl]-6-chlorophenol |
InChI |
InChI=1S/C21H26Cl2O2/c1-20(2,3)14-8-12(18(24)16(22)10-14)7-13-9-15(21(4,5)6)11-17(23)19(13)25/h8-11,24-25H,7H2,1-6H3 |
InChI Key |
UTLMNROXVKXUNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CC2=C(C(=CC(=C2)C(C)(C)C)Cl)O |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
- The core synthetic route is a condensation between the substituted phenol and formaldehyde (or methylal, dimethylacetal, etc.) in the presence of an acid catalyst such as sulfuric acid, phosphoric acid, or nitric acid.
- The reaction is usually conducted in a solvent medium, often water or an alcohol, with controlled temperature ranging from 40°C to 130°C depending on the catalyst and reagents.
- The molar ratio of formaldehyde to phenol is typically close to 1:1 to ensure efficient cross-linking without excessive side reactions.
Detailed Preparation Methods
Acid-Catalyzed Condensation with Formaldehyde
One of the most studied methods involves the reaction of 4-tert-butyl-6-chlorophenol with aqueous formaldehyde under acidic catalysis:
- Procedure : The phenol is mixed with water and an acid catalyst (e.g., sulfuric acid at 0.5–10% by mass relative to phenol). The mixture is heated to 40–100°C, and formaldehyde solution is added dropwise over 3–6 hours.
- Reaction conditions : The solvent amount is typically 2–4 times the mass of phenol. The molar ratio of formaldehyde to phenol ranges from 0.6:1 to 1:1.
- Outcome : After reaction and cooling, a viscous solid is obtained, which is purified by recrystallization (e.g., with cyclohexane) to yield the bisphenol with purity ≥99% by HPLC.
- Yields : Reported yields vary; for example, a similar bisphenol compound was obtained with a 32% yield after three recrystallizations, while alternative acid catalysts improved yields up to 80% or more.
Use of Formaldehyde Equivalents (Methylal, Dimethylacetal)
Alternative methods use formaldehyde equivalents like methylal or dimethylacetal to improve reaction control and product purity:
- Example : A 30% solution of 4-methyl-2-tert-butylphenol in methylal is passed through tubular reactors packed with cation-exchange resin at controlled temperatures (50–80°C). The unreacted methylal is recycled.
- Catalysis : Acidic catalysts such as concentrated sulfuric acid are used to promote the condensation.
- Yields and Purity : Yields of 98–99% of theoretical product with melting points consistent with high purity have been reported.
Variations in Acid Catalysts
- Sulfuric acid is the most common acid catalyst, but concentrated nitric acid and phosphoric acid have also been used.
- Effect on yield : For example, substituting sulfuric acid with nitric acid increased the crude product yield from 32% to 81.7%, and phosphoric acid gave 79.8% yield under similar conditions.
Reaction Parameters and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Phenol to formaldehyde molar ratio | 0.6:1 to 1:1 | Controls degree of condensation |
| Acid catalyst loading | 0.5% to 10% (mass relative to phenol) | Sulfuric, nitric, or phosphoric acid used |
| Temperature | 40°C to 130°C | Higher temperatures accelerate reaction but may increase side reactions |
| Solvent | Water or alcohols (e.g., isopropanol) | Solvent volume 2–4 times phenol mass |
| Reaction time | 2.5 to 6 hours | Depends on temperature and catalyst |
Purification and Characterization
- The crude product is typically a viscous solid or paste, which is purified by recrystallization from solvents such as cyclohexane.
- High-performance liquid chromatography (HPLC) is used to confirm product purity, often achieving ≥99% after purification.
- Melting points reported for similar bisphenols range from 123°C to 142°C, indicating consistent product identity and purity.
Research Outcomes and Comparative Analysis
- The condensation method using aqueous formaldehyde and sulfuric acid remains a robust and scalable approach but can be improved by catalyst choice and reaction conditions.
- Use of formaldehyde equivalents and continuous flow reactors with ion-exchange resins has demonstrated higher yields and process efficiency.
- Acid catalyst substitution (e.g., nitric or phosphoric acid) can significantly increase yield and reduce impurities.
- The reaction is sensitive to molar ratios, temperature, and acid concentration, requiring optimization for each phenol derivative.
Summary Table of Preparation Methods
| Method | Catalyst | Temperature (°C) | Solvent | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|---|
| Condensation with formaldehyde | H2SO4 (0.5–10%) | 40–100 | Water (2–4× mass) | ~32–80 | ≥99% | Dropwise addition, 3–6 h reaction |
| Using methylal with ion-exchange resin | H2SO4 (catalytic) | 50–80 | Methylal solution | 98–99 | High | Continuous flow, recycling of methylal |
| Condensation with dimethylacetal | H2SO4 (catalytic) | 64–110 | None specified | 70–85 | High | Batch reactor, 2.5–3 h reaction |
| Using HNO3 or H3PO4 as catalyst | HNO3 or H3PO4 | 90 | Water | 79–82 | High | Alternative acid catalyst improves yield |
Chemical Reactions Analysis
Types of Reactions
Phenol,2,2-methylenebis[6-chloro-4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atoms under mild conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
Phenol,2,2-methylenebis[6-chloro-4-(1,1-dimethylethyl)- has numerous applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and use.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Widely used in the production of rubber, plastics, and other materials to enhance their stability and longevity.
Mechanism of Action
The antioxidant activity of Phenol,2,2-methylenebis[6-chloro-4-(1,1-dimethylethyl)- is primarily due to its ability to donate hydrogen atoms from the phenolic groups, neutralizing free radicals and preventing oxidative damage. The methylene bridge and tert-butyl groups provide steric hindrance, protecting the phenolic groups from rapid degradation and enhancing the compound’s stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methylenebis phenolic compounds vary in substituents, which critically influence their physical properties, bioactivity, and industrial applications. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings from Research
Antioxidant Activity :
- The tert-butyl and methyl-substituted derivative (Antioxidant 2246) shows superior antioxidative performance due to steric hindrance from tert-butyl groups, which stabilize free radicals. It is widely used in plastics and rubbers .
- Chlorinated analogs (e.g., bromochlorophene) exhibit reduced antioxidative capacity but enhanced antimicrobial activity due to halogen electronegativity.
Bioactivity in Therapeutics: 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) synergizes with chemotherapeutic agents (e.g., belotecan) by inducing autophagy and apoptosis in cancer cells. Structural analogs like dichlorophene show similar mechanisms but lower potency. Chlorine and bromine substituents enhance antimicrobial effects by disrupting bacterial quorum sensing (e.g., binding to LuxR-type receptors).
Thermal and Physical Properties :
- Higher molecular weight and halogen substitution (Cl, Br) increase melting points and reduce solubility in polar solvents. For example, bromochlorophene has a melting point of 189°C, compared to 123–133°C for Antioxidant 2246.
- Methyl and ethyl substituents improve compatibility with hydrophobic polymer matrices.
Toxicity and Safety :
- Chlorinated derivatives (e.g., dichlorophen, bromochlorophene) are associated with skin irritation (H315) and environmental persistence.
- Antioxidant 2246, while effective, has oral toxicity (H302) and respiratory irritation risks (H335).
Critical Notes and Contradictions
- Natural vs. Synthetic Origin: highlights that 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) is a synthetic antioxidant often mistaken as a natural product, emphasizing the need for purity verification in pharmacological studies.
- Efficacy vs. Toxicity Trade-offs : While halogenated derivatives (Cl, Br) show strong antimicrobial activity, their environmental and health risks limit applications compared to methyl/tert-butyl-substituted analogs.
Biological Activity
2,2'-Methylenebis(4-tert-butyl-6-chlorophenol) is a synthetic phenolic compound recognized for its significant biological activities, particularly its antioxidant properties. This compound, often utilized in plastics and cosmetics as a stabilizer against thermal degradation and UV radiation, has garnered attention for its potential health implications and protective effects against oxidative stress in biological systems.
Chemical Structure and Properties
The molecular formula of 2,2'-Methylenebis(4-tert-butyl-6-chlorophenol) is CHClO, with a molar mass of approximately 405.36 g/mol. It consists of two phenolic units linked by a methylene bridge, featuring tert-butyl groups and chlorine substituents that enhance its stability and efficacy as an antioxidant.
Antioxidant Properties
Research indicates that 2,2'-Methylenebis(4-tert-butyl-6-chlorophenol) exhibits potent antioxidant activity. It functions by scavenging free radicals, thereby preventing cellular damage associated with oxidative stress. This property is crucial in various applications, including food preservation and cosmetic formulations.
Enzyme Modulation
Studies have shown that this compound can modulate enzyme activity, suggesting its potential use in pharmaceuticals where the regulation of specific biological pathways is desired. The influence on enzyme activity could lead to therapeutic applications in managing oxidative stress-related conditions.
Case Studies
- Sensitization Reactions : A study reported cases of allergic contact dermatitis linked to the sensitization of individuals to 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) monoacrylate. Patch testing revealed positive reactions at concentrations as low as 1.0% in petrolatum among sensitized patients, indicating the compound's potential allergenic properties .
- Developmental Toxicity : Research conducted on zebrafish larvae demonstrated that exposure to 2,2'-Methylenebis(4-tert-butyl-6-chlorophenol) resulted in developmental and neurobehavioral toxicity. This raises concerns regarding its safety profile, particularly in products used by pregnant women .
Comparative Analysis with Related Compounds
To better understand the unique features of 2,2'-Methylenebis(4-tert-butyl-6-chlorophenol), it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,6-Di-tert-butyl-4-methylphenol | Two tert-butyl groups on an aromatic ring | Strong antioxidant properties |
| 4-Methyl-6-tert-butylphenol | Single tert-butyl group; no methylene bridge | Primarily used as an antioxidant |
| Bisphenol A | Two phenolic units linked by a carbon chain | Known for endocrine-disrupting properties |
| 2,6-Di-tert-butyl-p-cresol | Similar structure with variations in alkyl substitution | Commonly used as a food preservative |
The combination of chlorinated phenolic units and tert-butyl substitutions in 2,2'-Methylenebis(4-tert-butyl-6-chlorophenol) optimizes its performance as a light stabilizer while providing significant antioxidant capabilities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methylenebis phenolic antioxidants, and how can reaction conditions be optimized for laboratory-scale synthesis?
- Methodological Answer : The synthesis of methylenebis phenolic derivatives typically involves a Mannich-type reaction, where phenol derivatives are condensed with formaldehyde under acidic or basic conditions. For example, 2,2′-methylenebis(4,6-dialkylphenol) compounds are synthesized by reacting substituted phenols with formaldehyde in ethanol or methanol, followed by recrystallization for purification . Optimizing reaction temperature (60–80°C), stoichiometric ratios (phenol:formaldehyde ≈ 2:1), and solvent polarity can improve yields (>80%) and purity (>95%). Post-synthesis characterization via HPLC or NMR is critical to confirm structural integrity .
Q. How can researchers characterize the purity and structural integrity of methylenebis phenolic compounds using analytical techniques?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is widely used to assess purity, with >98% purity achievable for lab-grade samples . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and methylene bridge formation. For example, the methylene proton signal appears as a singlet at δ ≈ 3.8–4.0 ppm in ¹H NMR . Mass spectrometry (ESI-MS) validates molecular weight, while differential scanning calorimetry (DSC) determines melting points (e.g., 123–133°C for 2,2′-methylenebis(6-tert-butyl-4-methylphenol)) .
Q. What experimental methodologies are recommended for assessing the antioxidant efficacy of this compound in polymer matrices?
- Methodological Answer : Accelerated aging tests under controlled thermal-oxidative conditions (e.g., 70–100°C in air) are standard for evaluating antioxidant performance in rubber or plastics. Metrics include tensile strength retention, carbonyl index (FTIR), and oxidation induction time (OIT) via DSC. For example, 2,2′-methylenebis(6-tert-butyl-4-methylphenol) showed 85% retention of natural rubber’s tensile strength after 72 hours at 100°C . The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay quantifies radical scavenging activity in solution, with IC₅₀ values <50 µM indicating high efficacy .
Advanced Research Questions
Q. How do computational models (e.g., DFT, MD simulations) elucidate the antioxidant mechanism of methylenebis phenolic compounds at the molecular level?
- Methodological Answer : Density functional theory (DFT) calculations reveal that the O-H bond dissociation energy (BDE) of phenolic groups determines antioxidant activity. For 2,2′-methylenebis(6-tert-butyl-4-methylphenol), the O-H BDE is ≈85 kcal/mol, lower than the C-H BDE of natural rubber (≈90 kcal/mol), favoring hydrogen donation to stabilize radicals . Molecular dynamics (MD) simulations further show that tert-butyl groups enhance steric shielding, reducing degradation rates in polymer matrices by 30–40% compared to unsubstituted analogs .
Q. What strategies can resolve discrepancies in reported antioxidant activity data across different experimental models?
- Methodological Answer : Discrepancies often arise from variations in test conditions (e.g., solvent polarity, temperature) or matrix interactions. Cross-validate results using complementary methods:
- In vitro assays : Compare DPPH (radical scavenging) with ORAC (oxygen radical absorbance capacity) to assess hydrophilic vs. lipophilic efficacy.
- Polymer aging tests : Correlate OIT values with mechanical property retention to account for diffusion-limited oxidation .
- Statistical analysis : Apply multivariate regression to isolate substituent effects (e.g., tert-butyl vs. chloro groups) on activity .
Q. What are the structure-activity relationships (SARs) for methylenebis phenolic antioxidants, and how do substituent variations affect their performance?
- Methodological Answer : SAR studies show:
- Electron-donating groups (e.g., tert-butyl at 4-position) lower O-H BDE, enhancing radical scavenging. For example, 2,2′-methylenebis(4-methyl-6-tert-butylphenol) has 15% higher DPPH activity than its non-alkylated analog .
- Steric hindrance : Bulky substituents (e.g., tert-butyl) at ortho positions reduce dimerization and improve thermal stability (>200°C) .
- Chlorine substitution : 6-chloro derivatives may increase polarity, improving solubility in polar polymers but reducing compatibility with nonpolar matrices like polyethylene .
Data Contradiction Analysis
Q. Why do some studies report conflicting thermal stability values for methylenebis phenolic antioxidants?
- Analysis : Variations arise from differing experimental setups. For instance:
- Decomposition temperature : Thermogravimetric analysis (TGA) in nitrogen vs. air can shift results by 20–30°C due to oxidative pathways .
- Polymer matrix effects : Antioxidants in natural rubber degrade faster than in synthetic rubber due to residual proteins catalyzing oxidation .
- Resolution : Standardize testing protocols (e.g., ASTM D3850 for OIT) and report matrix composition explicitly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
